(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
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Overview
Description
The compound (1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers, double bonds, and various functional groups, making it a subject of interest in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:
Formation of the core structure: This step involves the construction of the tricyclic core through cyclization reactions.
Functional group modifications: Introduction of hydroxyl, methoxy, and other functional groups through selective reactions.
Chiral center establishment: Use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone: This compound shares a similar core structure but may differ in the placement of functional groups or stereochemistry.
Other tricyclic compounds: Compounds with similar tricyclic cores but different functional groups or chiral centers.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, chiral centers, and double bonds, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C51H77NO13 |
---|---|
Molecular Weight |
912.2 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C51H77NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-39,42-44,46-47,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12+,31-17+,35-25-/t30-,32-,33-,34-,36-,37+,38+,39+,42+,43+,44-,46-,47+,51-/m1/s1 |
InChI Key |
MHTIBQLIMZRMCS-DTNGIPSESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C\C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CCC(=O)[C@@H](C4)OC)C)/C)O)OC)C)C)/C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(=O)C(C4)OC)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
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